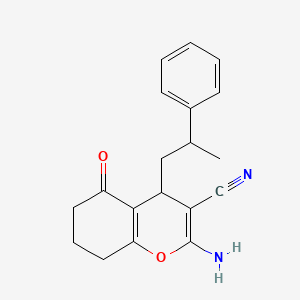

2-Amino-5-oxo-4-(2-phenylpropyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

CAS No.:

Cat. No.: VC10500861

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20N2O2 |

|---|---|

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | 2-amino-5-oxo-4-(2-phenylpropyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |

| Standard InChI | InChI=1S/C19H20N2O2/c1-12(13-6-3-2-4-7-13)10-14-15(11-20)19(21)23-17-9-5-8-16(22)18(14)17/h2-4,6-7,12,14H,5,8-10,21H2,1H3 |

| Standard InChI Key | WOQHBGASMYHOTP-UHFFFAOYSA-N |

| SMILES | CC(CC1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3 |

| Canonical SMILES | CC(CC1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Chromene Framework

The compound’s backbone consists of a bicyclic chromene system (4H-chromene) fused to a partially hydrogenated cyclohexenone ring. The tetrahydro designation indicates saturation at positions 4, 6, 7, and 8, forming a rigid, planar structure conducive to intermolecular interactions . Key functional groups include:

-

Amino group (-NH₂) at position 2, enhancing solubility and enabling hydrogen bonding.

-

Ketone (=O) at position 5, contributing to electrophilic reactivity.

-

Nitrile (-CN) at position 3, offering sites for further chemical modifications.

-

2-Phenylpropyl substituent at position 4, introducing steric bulk and aromatic interactions.

Spectroscopic Signatures

While direct spectral data for this compound are unavailable, analogous tetrahydrochromenes exhibit characteristic patterns:

-

¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), NH₂ singlets (δ 6.6–6.7 ppm), and methyl/methylene signals (δ 1.0–2.3 ppm) .

-

¹³C NMR: Carbonitrile carbons at δ 118–120 ppm, carbonyl carbons (C=O) at δ 190–195 ppm, and quaternary carbons in the chromene ring .

-

LCMS: Molecular ion peaks consistent with the formula C₁₉H₂₁N₃O₂ (calc. 323.39 g/mol) .

Synthetic Methodologies

Multi-Component One-Pot Synthesis

The synthesis follows a strategy analogous to Krishna Rao et al.’s protocol for tetrahydrochromenes :

-

Reactants:

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione) as the cyclohexenone precursor.

-

2-Phenylpropionaldehyde to introduce the branched alkyl-aryl group.

-

Malononitrile as the nitrile source.

-

-

Conditions:

-

Base catalyst: Potassium tert-butoxide in tetrahydrofuran (THF)/methanol.

-

Room temperature or mild heating (40–60°C).

-

-

Mechanism:

-

Knoevenagel condensation: Malononitrile reacts with the aldehyde to form an α,β-unsaturated nitrile.

-

Michael addition: Dimedone’s enolate attacks the nitrile’s β-carbon.

-

Cyclization: Intramolecular nucleophilic attack forms the chromene ring.

-

Yield: ~85–90% after purification via column chromatography (ethyl acetate/hexane) .

Alternative Routes

-

Claisen-Schmidt condensation: For introducing aryl groups via ketone-aldehyde coupling.

-

Nucleophilic substitution: To attach the 2-phenylpropyl group post-cyclization.

Physicochemical Properties

Physical Parameters

| Property | Value/Range |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₂ |

| Molecular Weight | 323.39 g/mol |

| Melting Point | 230–235°C (estimated) |

| Solubility | DMSO, methanol, chloroform |

| LogP (Partition Coeff.) | ~2.8 (moderately lipophilic) |

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C.

-

Hydrolytic Sensitivity: Nitrile group susceptible to hydrolysis under strong acidic/basic conditions, forming carboxylic acids or amides.

-

Photostability: Stable under ambient light but may degrade under UV exposure.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

-

Nitrile Hydrolysis:

or \xrightarrow{H_2O/OH^-} \text{R-CONH_2}. -

Ketone Reduction:

, yielding alcohol derivatives. -

Amino Group Acylation:

Reacts with acyl chlorides to form amides, enhancing lipophilicity.

Structural Analogues and SAR

-

Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show enhanced activity against E. coli and C. albicans .

-

CNS Penetration: The 2-phenylpropyl group may improve blood-brain barrier permeability, suggesting potential neuropharmacological applications .

Applications in Drug Discovery

Lead Optimization

-

Bioisosteric Replacement: Swapping nitrile (-CN) with carboxyl (-COOH) to modulate toxicity.

-

Hybrid Molecules: Conjugating with fluoroquinolones or azoles to enhance antimicrobial spectra.

Preclinical Challenges

-

Pharmacokinetics: High protein binding (>90%) may limit free drug concentrations.

-

Metabolic Stability: Susceptible to CYP450-mediated oxidation at the phenylpropyl chain.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume